Salicylic acid

概要

説明

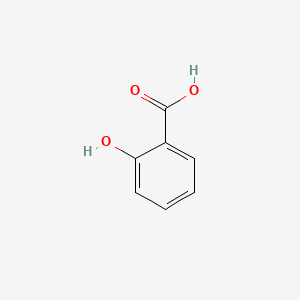

Salicylic acid (SA), a monohydroxybenzoic acid (C₇H₆O₃), is characterized by a hydroxyl group (-OH) ortho to the carboxylic acid (-COOH) on its benzene ring . It occurs naturally in plants like willow bark and functions as a phytohormone, regulating stress responses and pathogen defense . In humans, SA and its derivatives (e.g., acetylthis compound) are widely used for anti-inflammatory, analgesic, and dermatological applications (e.g., acne treatment) due to its keratolytic and anti-microbial properties . Its biosynthesis in plants occurs via the shikimate or phenylpropanoid pathways, with roles in enhancing nitrogen metabolism and antioxidant defense under stress .

準備方法

Synthetic Routes and Reaction Conditions: Salicylic acid can be synthesized through several methods. One common method involves the reaction of phenol with sodium hydroxide to form sodium phenoxide, which is then carboxylated with carbon dioxide to produce sodium salicylate. The sodium salicylate is then acidified to yield this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced from dry sodium phenoxide and carbon dioxide, followed by treatment with acid.

化学反応の分析

サリチル酸は、以下を含むさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬には、無水酢酸、硫酸、水酸化ナトリウムが含まれます。 形成される主な生成物には、アセチルサリチル酸とさまざまなサリチル酸塩が含まれます .

4. 科学研究への応用

サリチル酸は、科学研究において幅広い用途を持っています。

科学的研究の応用

Salicylic acid is a versatile compound with a wide range of applications, including uses in medicine, manufacturing, and plant physiology . It is found naturally in plants and fruits, and it is a metabolite of aspirin .

Medical Applications

This compound is commonly used in medicine, primarily for its ability to remove the outer layer of skin . It achieves this by dissolving the intercellular cement material . Some specific medical applications include:

- Dermatological Treatments this compound is used to treat various skin conditions such as warts, psoriasis, acne vulgaris, ringworm, dandruff, ichthyosis, seborrheic dermatitis, calluses, corns, keratosis pilaris, and acanthosis nigricans . A study demonstrated that a 2% this compound lotion applied twice daily was significantly more effective than a placebo in treating mild to moderate acne . The active therapy showed benefits at 4, 8, and 12 weeks, particularly in reducing noninflamed lesions at 8 and 12 weeks, and inflamed lesions at 12 weeks .

- Acne Treatment this compound's effectiveness in treating acne is attributed to its keratolytic, anti-inflammatory, and bactericidal properties . It also reduces sebum secretion, which further helps in treating acne . A study showed that using three this compound-based products significantly improved acne lesions within 8 weeks, reduced discomfort, and improved overall appearance with good tolerability .

- Treatment for Colorectal Cancer this compound may reduce the risk of colorectal cancer .

Other Salicylate Derivatives

- Acetylthis compound (Aspirin) Prepared by the acetylation of this compound, aspirin is a standard non-steroidal anti-inflammatory drug (NSAID) used to treat inflammatory musculoskeletal disorders .

- Bismuth subsalicylate Found in stomach-relief aids like Pepto-Bismol, it acts as an anti-inflammatory, antacid, and mild antibiotic .

- Methyl salicylate Used as a liniment to relieve joint and muscle pain .

- Choline salicylate Used topically to relieve mouth ulcer pain .

Manufacturing Applications

In manufacturing, this compound serves multiple purposes :

- It is used as a food preservative, bactericide, and antiseptic .

- It is a key ingredient in the production of several pharmaceuticals, including 4-aminothis compound, sandulpiride, and landetimide, and is also used in picric acid production .

- This compound is a key starting material for making acetylthis compound (aspirin) .

Plant Hormone Applications

This compound functions as a phytohormone in plants, influencing various aspects of plant physiology :

- It plays a role in plant growth and development, photosynthesis, transpiration, and ion uptake and transport .

- It is involved in endogenous signaling and mediates plant defense against pathogens , inducing the production of pathogenesis-related proteins and defensive metabolites .

- Exogenous application of this compound can aid plant development by enhancing seed germination, bud flowering, and fruit ripening, although high concentrations can negatively affect these processes .

- The volatile methyl ester of this compound, methyl salicylate , facilitates plant-plant communication by inducing immune responses in nearby plants after conversion back to this compound .

Impact on Disinfection Byproducts

This compound is a naturally occurring phenol . Research indicates that exposure to high levels of disinfection byproducts (DBPs), including chloramines, can lead to respiratory issues like asthma and bronchitis . Long-term exposure to DBPs can also weaken the immune system, increasing susceptibility to infections and illnesses .

Effect on Plants

作用機序

サリチル酸は、いくつかのメカニズムを通じてその効果を発揮します。

抗炎症: プロスタグランジンなどの炎症性メディエーターの産生に関与する酵素であるシクロオキシゲナーゼ(COX)の活性を抑制します.

角質溶解: 皮膚の表層の剥離を促進し、皮膚疾患の治療に効果的です.

抗菌: 特定の細菌や真菌の増殖を抑制します.

6. 類似の化合物との比較

サリチル酸は、しばしば同様の特性を持つ他の化合物と比較されます。

アスピリン(アセチルサリチル酸): サリチル酸の誘導体で、抗炎症作用は似ていますが、胃への刺激が少なく、よく使用されます.

サリチル酸メチル: 香料として、および局所的な鎮痛剤として使用されます.

安息香酸: 抗菌作用は似ていますが、角質溶解作用は弱いです.

サリチル酸は、抗炎症作用、角質溶解作用、抗菌作用を組み合わせたユニークな特性を持ち、医学および工業用途において汎用性のある化合物となっています。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

- Benzoic Acid : Lacks the -OH group, resulting in lower solubility in polar solvents (e.g., water) compared to SA. SA’s ortho-OH enables intramolecular hydrogen bonding, enhancing lipid solubility and membrane permeability .

- 4-Hydroxybenzoic Acid (4-HA) : A positional isomer with the -OH group para to -COOH. 4-HA is less effective in inducing plant defense genes compared to SA due to differences in receptor binding .

- Acetylsalicylic Acid (Aspirin) : A prodrug of SA. Its weak induction of plant defense genes (e.g., ZmPR1) is attributed to slow hydrolysis into SA .

Physicochemical Properties

Separation Challenges

SA’s structural similarity to isomers (e.g., 4-HA) complicates purification. Molecularly imprinted membranes or chromatographic methods are required, as conventional techniques struggle with polarity and solubility differences .

Key Research Findings

- Solubility: SA’s solubility in ethanol-water mixtures peaks at ethanol-rich compositions (δ ≈ 26.5 MPa¹/²), diverging from Fedors’ predictions due to non-polar interactions .

- Stress Mitigation : SA at 50 µM enhances salt tolerance in Saponaria officinalis by modulating osmolyte metabolism , but excessive doses (>200 µM) exacerbate oxidative damage in radish via lipid peroxidation .

- Drug Delivery : SA-alginate co-precipitates via supercritical atomization improve stability for cosmetic applications, outperforming free SA in controlled release .

Contradictions and Considerations

- Dose-Dependent Effects : Low SA concentrations (50 µM) boost nitrogen use efficiency in cucumber seedlings, while higher doses inhibit growth .

- Environmental Stress : SA mitigates salinity damage in some species (e.g., Saponaria) but amplifies oxidative stress in radish under combined SA-NaCl treatment , highlighting species- and concentration-specific responses.

生物活性

Salicylic acid (SA), a colorless, crystalline organic acid, is widely recognized for its diverse biological activities, particularly in the fields of pharmacology and dermatology. This article provides a comprehensive overview of its biological properties, mechanisms of action, clinical applications, and relevant case studies.

This compound is a beta hydroxy acid (BHA) with the chemical formula C₇H₆O₃. It is known for its ability to penetrate the skin and dissolve the intercellular cement that holds skin cells together, promoting desquamation (exfoliation) and improving skin texture . The primary mechanisms through which this compound exerts its effects include:

- Anti-inflammatory Activity : this compound inhibits cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis, which is crucial in the inflammatory response . It also modulates the expression of inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB), further contributing to its anti-inflammatory properties .

- Antioxidant Properties : SA acts as a scavenger of reactive oxygen species (ROS), thereby reducing oxidative stress in tissues. This property is vital in conditions characterized by inflammation and tissue damage .

- Keratinolytic Effect : By promoting the shedding of dead skin cells, this compound is effective in treating conditions like acne and psoriasis. It enhances the turnover of epidermal cells and prevents clogged pores .

Clinical Applications

This compound finds extensive use in dermatology, particularly for treating:

- Acne Vulgaris : Numerous studies have demonstrated the efficacy of this compound in reducing acne lesions. A clinical trial showed that patients treated with a combination of this compound-based products experienced significant improvements in acne lesions over eight weeks .

- Psoriasis : Due to its keratolytic properties, this compound is often included in topical treatments for psoriasis to help reduce scaling and improve skin appearance.

- Wart Removal : this compound is commonly used in higher concentrations for the treatment of warts, where it helps to exfoliate the wart tissue.

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

- Scar Treatment with this compound :

- Efficacy in Acne Treatment :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess salicylic acid’s role in mitigating salinity stress in plants?

- Methodological Answer : Use a factorial design combining varying electrical conductivity (ECw) levels of irrigation water and this compound (SA) concentrations. For example, a 4×4 factorial (ECw: 0.8–3.2 dS m⁻¹; SA: 0–3.6 mM) with randomized blocks and replicates . Measure parameters like lipid peroxidation, antioxidant enzyme activity, and growth metrics. Statistical tools like ANOVA and Tukey’s test (p ≤ 0.05) ensure robustness .

- Data Reference :

| ECw (dS m⁻¹) | SA (mM) | Replicates | Key Metrics |

|---|---|---|---|

| 0.8–3.2 | 0–3.6 | 3–5 | MDA, SOD, CAT, yield |

Q. What statistical approaches are recommended for analyzing this compound treatment effects in plant studies?

- Methodological Answer : Implement split-plot or randomized complete block designs (RCBD) to account for variable interactions (e.g., SA × zinc sulfate). Use ANOVA with post-hoc tests (e.g., Fisher’s LSD or Tukey) to compare means. Software like SPSS or WinStat enhances reproducibility .

Q. How can this compound be quantified in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 240 nm provides accurate quantification in plant tissues. Calibrate with certified reference standards (e.g., USP/EP) and validate recovery rates (>95%) .

Advanced Research Questions

Q. What experimental frameworks address the interaction between this compound and other stress-mitigating compounds (e.g., zinc)?

- Methodological Answer : Employ a two-factor factorial design (e.g., SA: 0–90 ppm; zinc sulfate: 0–50 ppm) in RCBD. Analyze synergistic/antagonistic effects on growth parameters (e.g., fruit yield in squash) using interaction plots and polynomial regression .

Q. How does this compound exacerbate or alleviate oxidative stress via H₂O₂ modulation?

- Methodological Answer : Measure H₂O₂ production, lipid peroxidation (MDA), and protein oxidation in SA-treated Arabidopsis. Use dimethylthiourea (DMTU) to trap H₂O₂ and validate SA’s dependency on H₂O₂ for oxidative damage. Monitor enzyme kinetics (e.g., catalase inactivation) via spectrophotometry .

Q. What strategies optimize this compound delivery systems for enhanced bioavailability?

- Methodological Answer : Apply Box-Behnken design to optimize liposomal SA formulations. Variables include lipid concentration, hydration time, and drug-loading efficiency. Characterize particle size (PDI < 0.3), zeta potential, and in vitro release profiles (e.g., 80% cumulative release at 24h) .

Q. How can genetic engineering improve this compound biosynthesis in microbial systems?

- Methodological Answer : Introduce plasmid-borne isochorismate pyruvate lyase (IPL) into E. coli to bypass energy-intensive chemical synthesis (e.g., Kolbe-Schmitt). Quantify SA yield via LC-MS and compare with traditional extraction methods .

Q. What molecular mechanisms link this compound to pathogen resistance signaling?

- Methodological Answer : Correlate endogenous SA levels with PR protein expression in TMV-resistant tobacco. Use ELISA or qPCR to track PR1 gene induction. Validate SA’s role as a signaling molecule via exogenous application and mutant analysis .

Q. Key Methodological Considerations

- Dosage Optimization : SA efficacy is concentration-dependent. For foliar application, 50–150 ppm at critical growth stages (e.g., 20–60 DAS) maximizes yield in crops like cucumber .

- Stress Gradients : Define ECw thresholds (e.g., 3.6 dS m⁻¹ for cashew) to simulate field-relevant salinity .

- Analytical Validation : Include negative controls (e.g., SA-free treatments) and certified reference materials (CRM) to avoid false positives .

特性

IUPAC Name |

2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSDEFSMJLZEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3, Array | |

| Record name | SALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | salicylic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Salicylic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25496-36-0 | |

| Record name | Benzoic acid, 2-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25496-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7026368 | |

| Record name | Salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Salicylic acid is an odorless white to light tan solid. Sinks and mixes slowly with water. (USCG, 1999), White to light tan solid; [CAMEO] Colorless crystals; [ICSC], Solid, NEEDLE-SHAPED CRYSTALS OR COLOURLESS CRYSTALLINE POWDER., White to faint yellow crystalline powder; faint nutty odour | |

| Record name | SALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Salicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Hydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/891/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

211 °C at 20 torr, 211.00 °C. @ 20.00 mm Hg | |

| Record name | Salicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

315 °F (157 °C) (closed cup), 157 °C | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility (weight percent): carbon tetrachloride 0.262 (25 °C); benzene 0.775 (25 °C); propanol 27.36 (21 °C); absolute ethanol 34.87 (21 °C); acetone 396 (23 °C), Soluble in oil of turpentine, alcohol, ether, SLIGHTLY SOL IN TOLUENE, In water, 2,240 mg/L at 25 °C, 2.24 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.2, very slightly soluble in water; soluble in organic solvents, very soluble (in ethanol) | |

| Record name | Salicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Hydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/891/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.44 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.443 g/cu cm at 20 °C/4 °C, Relative density (water = 1): 1.4 | |

| Record name | SALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.8 (Air= 1), Relative vapor density (air = 1): 4.8 | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000082 [mmHg], 8.2X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 130 °C: 114 | |

| Record name | Salicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

4-hydroxybenzoic acid; 4-hydroxyisophthalic acid; phenol | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, fine needles, or fluffy white crystalline powder, Powder or needles from water, Needles in water; monoclinic prisms in alcohol | |

CAS No. |

69-72-7 | |

| Record name | SALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylic acid [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | salicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Salicylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O414PZ4LPZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

315 °F (USCG, 1999), Melting point equals 315 °F, 159 °C, 158 °C | |

| Record name | SALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SALICYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。